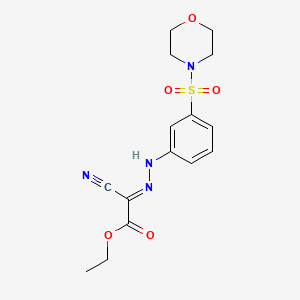
4-Ethylphenylsulfonylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenylsulfonylethanol is an organic compound with the molecular formula C10H14O3S. It is a versatile small molecule scaffold used in various research and industrial applications. This compound features a sulfonyl group attached to an ethylphenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethylphenylsulfonylethanol can be synthesized through several methods. One common approach involves the sulfonation of 4-ethylphenol followed by the reduction of the resulting sulfonyl chloride to the corresponding sulfonylethanol. The reaction conditions typically involve the use of sulfur trioxide or chlorosulfonic acid for sulfonation and a reducing agent such as sodium borohydride for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often prioritize scalability and cost-effectiveness while maintaining high-quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone or sulfoxide.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenylsulfonylethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethylphenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenylsulfonylethanol: Similar structure but with a methyl group instead of an ethyl group.
4-Chlorophenylsulfonylethanol: Contains a chlorine atom instead of an ethyl group.
4-Nitrophenylsulfonylethanol: Features a nitro group instead of an ethyl group.
Uniqueness
4-Ethylphenylsulfonylethanol is unique due to its specific combination of an ethyl group and a sulfonyl group attached to the phenyl ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in organic synthesis and research .
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOMBSAYCCJMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2609893.png)
![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)

![2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2609898.png)



![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)
![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)



